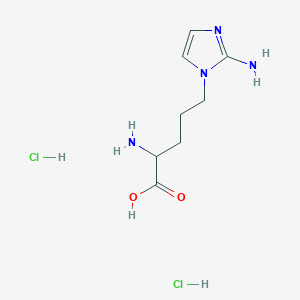

2-amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid dihydrochloride

Description

Properties

IUPAC Name |

2-amino-5-(2-aminoimidazol-1-yl)pentanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2.2ClH/c9-6(7(13)14)2-1-4-12-5-3-11-8(12)10;;/h3,5-6H,1-2,4,9H2,(H2,10,11)(H,13,14);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMDYQNFZCCHLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)N)CCCC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ozonolysis and Oxidative Cleavage of Styryl-Imidazole Intermediates

A critical step involves the ozonolysis of (E)-5-nitro-4-(2-phenylethenyl)-1-(phenylmethyl)-1H-imidazole to yield 5-nitro-1-(phenylmethyl)-1H-imidazole-4-carboxylic acid. This reaction is conducted at -78°C in dichloromethane with 6% ozone, followed by oxidative workup using 30% hydrogen peroxide in formic acid. The carboxylic acid intermediate is isolated via pH-dependent precipitation (pH 2) with a melting point of 151–152°C.

Coupling with Nitromethane

The carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran, forming an imidazolide intermediate. Subsequent reaction with the anion of nitromethane (generated using potassium tert-butoxide) produces 2-nitro-1-[5-nitro-1-(phenylmethyl)-1H-imidazol-4-yl]ethanone. This nitroketone is isolated with a melting point of 105–107°C after ethyl acetate extraction and decolorization.

Reduction of Nitro Groups to Amines

Stannous Chloride-Mediated Reduction

The nitroketone intermediate undergoes reduction using stannous chloride dihydrate in concentrated hydrochloric acid at 60°C for 3 hours. This step concurrently reduces both nitro groups to amines, yielding 2-amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-yl]ethanone dihydrochloride. The product is purified via hydrogen sulfide precipitation of tin byproducts, followed by ethanol trituration to afford a crystalline solid (m.p. 155°C, dec.).

Catalytic Hydrogenation for Deprotection

The benzyl protective group on the imidazole nitrogen is removed via hydrogenation over 20% palladium-on-carbon at 50 psi in a methanol-water-acetic acid solvent system. This step furnishes 2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone dihydrochloride, a direct precursor to A1P.

Incorporation of the Pentanoic Acid Side Chain

The pentanoic acid moiety is introduced through a multi-step alkylation or Michael addition strategy, though explicit details from the sources are limited. Analogous methods from related compounds suggest:

Alkylation of 2-Aminoimidazole

Reaction of 2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone with a brominated pentanoic acid ester under basic conditions (e.g., potassium carbonate in DMF), followed by ester hydrolysis with aqueous HCl, yields the free carboxylic acid.

Final Salt Formation and Purification

The free base of A1P is converted to its dihydrochloride salt by treatment with concentrated hydrochloric acid in ethanol. Crystallization is achieved through slow cooling of a hot chloroform-cyclohexane mixture, a method optimized for related imidazole derivatives.

Analytical Characterization

Key physicochemical data for intermediates and the final compound are summarized below:

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

Reduction: The compound can be reduced to form amines.

Substitution: The imidazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides are used for substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of amino groups.

Substitution: Substituted imidazole derivatives.

Scientific Research Applications

2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid dihydrochloride has various scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

Industry: The compound is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s structure combines a carboxylic acid group, two primary amines, and an imidazole ring. This combination distinguishes it from simpler amino acid salts and derivatives. Below is a comparative analysis with structurally related compounds:

Ornithine Dihydrochloride (2,5-Diaminopentanoic Acid Dihydrochloride)

- Molecular Formula : C₅H₁₄N₂O₂·2HCl

- Key Features: Lacks the imidazole ring but shares the pentanoic acid backbone with amino groups at positions 2 and 3.

- Applications : Used in urea cycle disorders and as a nutritional supplement.

L-Arginine Hydrochloride

- Molecular Formula : C₆H₁₄N₄O₂·HCl

- Key Features: Contains a guanidino group instead of an imidazole, contributing to its role in nitric oxide synthesis.

- Applications : Treatment of hyperammonemia and cardiovascular health.

4-(5-(Benzyl(2-Hydroxyethyl)Amino)-1-Methyl-1H-Benzo[d]Imidazol-2-yl)Butanoic Acid

Physicochemical Properties

*Inferred from dihydrochloride salt properties.

Functional Group Impact

- Imidazole Ring : Enhances metal-binding capacity (e.g., Zn²⁺ in enzymes) and π-π stacking interactions, which are absent in ornithine and arginine .

- Amino Groups: Both the target compound and ornithine dihydrochloride share primary amines, but the target’s imidazole may alter pKa values, affecting protonation states in biological systems.

Biological Activity

2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid dihydrochloride, also known by its CAS number 846021-23-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 214.22 g/mol

- Structure : The compound features an imidazole ring, which is crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that derivatives of imidazole compounds exhibit significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

- Antitumor Effects : Research indicates that imidazole-containing compounds can suppress the proliferation of cancer cells, particularly in rapidly dividing cell lines such as A549 .

- Biofilm Inhibition : The compound has demonstrated potential in inhibiting biofilm formation, which is critical in the treatment of chronic infections caused by bacteria like S. aureus .

Antimicrobial Activity

A study highlighted the effectiveness of related compounds against bacterial strains. For instance, certain synthesized analogues showed Minimum Inhibitory Concentrations (MICs) as low as 0.98 μg/mL against MRSA, indicating strong antibacterial properties . The mechanism involves interference with bacterial protein synthesis and biofilm formation.

Antitumor Activity

The antiproliferative effects of imidazole derivatives were evaluated using various cancer cell lines. Compounds similar to 2-amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid demonstrated significant cytotoxicity against A549 cells compared to non-tumor fibroblasts . This suggests a selective action that could be exploited for therapeutic applications.

Case Studies

-

Study on Antibacterial Properties :

- Objective : To evaluate the antibacterial efficacy of imidazole derivatives.

- Results : Compounds exhibited potent activity against MRSA and were effective in disrupting biofilm formation.

- : Imidazole derivatives represent a promising avenue for developing new antibacterial agents.

-

Antitumor Evaluation :

- Objective : To assess the anticancer potential of imidazole-based compounds.

- Results : Significant growth inhibition was observed in A549 lung cancer cells.

- : The structural features of imidazole contribute to its ability to target cancer cells selectively.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 214.22 g/mol |

| Antibacterial MIC | 0.98 μg/mL (against MRSA) |

| Cytotoxicity | Significant against A549 |

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2-amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid dihydrochloride?

The synthesis typically involves coupling protected L-amino acid aldehydes with triprotected 2-aminoimidazole derivatives under controlled conditions. Key steps include:

- Aldehyde Preparation : Use Boc-protected L-ornithine derivatives to generate the aldehyde intermediate via oxidation.

- Imidazole Coupling : React the aldehyde with triprotected 2-aminoimidazole under mild acidic conditions (pH 4–6) to form the imine bond.

- Deprotection : Remove protecting groups (e.g., Boc) using trifluoroacetic acid (TFA) or HCl.

Characterization : - Spectroscopy : Confirm structure via -NMR (e.g., δ 3.2–3.5 ppm for methylene groups) and FTIR (e.g., 1650–1700 cm for carbonyl stretches) .

- Purity Assessment : Use HPLC with a C18 column and UV detection at 210–220 nm to ensure >95% purity .

Q. How can researchers assess the solubility and stability of this compound in experimental buffers?

- Solubility : Test in aqueous buffers (pH 3–8) at 25°C. The compound is highly soluble in water (≥50 mg/mL) due to its dihydrochloride salt form. For organic solvents, use DMSO or ethanol with sonication.

- Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., free imidazole or amino acid fragments) .

Q. What biological assays are suitable for evaluating its activity as an enzyme inhibitor?

- Arginase I Inhibition : Use a colorimetric assay with L-arginine as substrate, measuring urea production via the Berthelot reaction (λ = 550 nm). IC values for this compound range from 1–10 µM .

- Nitric Oxide Synthase (NOS) Inhibition : Measure nitrite levels in cell culture supernatants (e.g., RAW 264.7 macrophages) using the Griess reagent (λ = 540 nm) .

Advanced Research Questions

Q. How can structural modifications enhance the inhibitory potency of this compound?

- Side Chain Elongation : Extend the carbon chain between the aminoimidazole and pentanoic acid moieties (e.g., A1P derivative in ) to improve binding to arginase I's active site.

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO) to the imidazole ring to enhance hydrogen bonding with catalytic manganese ions in arginase .

Q. How should researchers address conflicting reports about its primary enzymatic target (NOS vs. arginase)?

- Enzyme-Specific Assays : Conduct parallel inhibition assays using recombinant human arginase I and NOS isoforms (e.g., eNOS, iNOS).

- Competitive Binding Studies : Use radiolabeled inhibitors (e.g., -L-NAME for NOS) to determine binding affinity (K).

- In Vivo Validation : Compare effects on urea cycle (arginase-dependent) vs. blood pressure (NOS-dependent) in rodent models .

Q. What experimental designs are optimal for studying interactions with other pharmacological agents (e.g., naltrexone)?

- Dose-Response Matrices : Use a 5×5 factorial design to test combinations of this compound and naltrexone across IC-IC ranges.

- Synergy Analysis : Calculate combination indices (CI) via the Chou-Talalay method using CompuSyn software.

- Mechanistic Studies : Perform calcium flux assays to determine if interactions occur at receptor or downstream signaling levels .

Q. How can thermodynamic properties inform formulation strategies for in vivo studies?

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points (e.g., ~180–240°C decomposition) and optimize lyophilization conditions.

- pH-Dependent Solubility : Profile solubility across physiological pH (1.2–7.4) using shake-flask methods. Adjust buffer composition (e.g., citrate vs. phosphate) to prevent precipitation in oral formulations .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

- LC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions m/z 228.1 → 112.1 (quantifier) and 228.1 → 84.1 (qualifier).

- Validation Parameters : Assess linearity (1–1000 ng/mL), intra-day precision (<15% CV), and recovery (>85% in plasma) .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies in reported biological activities (e.g., arginase vs. NOS inhibition)?

- Structural Analogs : Test derivatives lacking the imidazole group (e.g., L-ornithine) to isolate target-specific effects.

- Gene Knockout Models : Use arginase I- or NOS-deficient mice to validate in vivo targets.

- Crystallography : Solve co-crystal structures with arginase I and NOS to identify binding motifs (e.g., Mn-coordinating residues) .

Methodological Best Practices

Q. What strategies improve reproducibility in SAR studies for this compound?

- Standardized Assays : Use identical enzyme batches (e.g., human arginase I from a single vendor) and buffer conditions (pH 7.4, 25°C).

- Negative Controls : Include L-norvaline (arginase inhibitor) and L-NAME (NOS inhibitor) in all experiments.

- Data Normalization : Express activity as % inhibition relative to vehicle controls and report IC values with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.